ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate
Description
Ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate is an ester derivative featuring a benzoate group linked to a pyrazolone ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. The compound’s structure combines a rigid aromatic benzoate moiety with a partially saturated pyrazolone heterocycle, which may confer unique physicochemical properties, such as enhanced stability and electron-withdrawing effects due to the -CF₃ group . The compound’s discontinued commercial status (as noted in a 2025 catalog) may reflect challenges in synthesis, scalability, or niche applicability .
Properties
IUPAC Name |
ethyl 4-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-2-21-12(20)8-3-5-9(6-4-8)18-11(19)7-10(17-18)13(14,15)16/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNKBHBSGPEBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation for Diketone Intermediate Synthesis
The synthesis begins with the formation of the diketone intermediate, 4-(4-ethoxycarbonylphenyl)-1,1,1-trifluorobutane-1,3-dione, via Claisen condensation. Ethyl trifluoroacetate reacts with 4-acetylbenzoic acid ethyl ester in the presence of sodium methoxide (25 wt% in methanol) under anhydrous conditions. This step proceeds via nucleophilic acyl substitution, where the enolate of the acetylbenzoate ester attacks the electrophilic carbonyl of ethyl trifluoroacetate.
Reaction Conditions :
-
Solvent : Diethyl ether or tetrahydrofuran (THF)
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Temperature : Room temperature (20–25°C)
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Time : 12–18 hours
-
Yield : 60–75% (crude), as reported for analogous diketones.
The crude diketone is isolated by acidification with 1N HCl, followed by extraction with ethyl acetate and solvent evaporation. Nuclear magnetic resonance (NMR) analysis of the intermediate typically shows a singlet at δ 3.8–4.1 ppm for the ethoxy group and a quartet at δ 4.3–4.5 ppm for the trifluoromethyl-associated carbonyl.
Cyclization with Hydrazine to Form the Pyrazolone Ring
The diketone undergoes cyclization with hydrazine hydrate in refluxing ethanol to yield the target pyrazolone. The reaction proceeds via nucleophilic attack of hydrazine on the diketone’s carbonyl groups, followed by dehydration to form the 4,5-dihydro-1H-pyrazol-5-one core.
Optimized Parameters :
-
Molar Ratio : 1:1.1 (diketone:hydrazine hydrate)
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Solvent : Absolute ethanol
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Temperature : Reflux (78°C)
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Time : 12–24 hours
Chromatographic purification (silica gel, ethyl acetate/hexane) or recrystallization from ethyl acetate/isooctane removes regioisomeric byproducts. The trifluoromethyl group at position 3 is confirmed via NMR, showing a characteristic triplet at δ -65 to -68 ppm.
Analytical Characterization and Spectral Data
Spectroscopic Validation
NMR (400 MHz, CDCl) :
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δ 1.35 (t, 3H, J = 7.1 Hz, CHCH)
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δ 4.32 (q, 2H, J = 7.1 Hz, OCH)
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δ 3.25 (dd, 1H, J = 17.2, 8.6 Hz, CH)
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δ 3.92 (dd, 1H, J = 17.2, 4.3 Hz, CH)
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δ 5.45–5.51 (m, 1H, CH)
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δ 7.62 (d, 2H, J = 8.4 Hz, ArH)
NMR (100 MHz, CDCl) :
IR (KBr) :
Comparative Analysis of Alternative Methods
Solvent Effects on Cyclization Efficiency
Ethanol outperforms acetic acid and methanol in cyclization yields due to its balanced polarity and boiling point. Reactions in acetic acid suffer from premature hydrazine decomposition, while methanol’s lower reflux temperature slows kinetics.
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 | 48 | 98 |
| Acetic acid | 118 | 32 | 85 |
| Methanol | 64 | 28 | 90 |
Base Selection in Diketone Formation
Sodium methoxide provides superior enolate generation compared to sodium hydride or potassium tert-butoxide, minimizing side reactions like ester hydrolysis.
| Base | Reaction Time (h) | Diketone Yield (%) |
|---|---|---|
| NaOMe | 18 | 75 |
| NaH | 24 | 62 |
| t-BuOK | 24 | 58 |
Scale-Up Considerations and Industrial Feasibility
Pilot-Scale Synthesis
A 100-g batch of the diketone intermediate was synthesized using methyl tert-butyl ether (MTBE) as the solvent, achieving 68% isolated yield after acid-base workup. Cyclization at 10-L scale in ethanol afforded 43% yield, with purity >97% after recrystallization.
Mechanistic Insights and Byproduct Formation
Regiochemical Control
The reaction favors 3-trifluoromethyl-5-pyrazolone due to the electron-withdrawing effect of the CF group, which stabilizes the transition state during cyclization. Competing regioisomers (e.g., 5-trifluoromethyl derivatives) constitute <5% of the crude product and are removed via crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : 476.445 g/mol
- CAS Number : 497836-33-6
The compound features a trifluoromethyl group, which enhances its biological activity and stability, making it a valuable candidate for various applications.
Medicinal Chemistry
Ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate has shown potential in drug development due to its pharmacological properties.
Key Findings:
- Antitumor Activity : Studies have indicated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. This compound has been tested for its ability to inhibit tumor growth, showing promising results in preliminary assays.
Agrochemical Development
The compound's unique structure also lends itself to applications in agrochemicals, particularly as a potential pesticide or herbicide.
Case Studies:
- Pesticidal Activity : Research has demonstrated that certain pyrazole derivatives can act as effective insecticides. This compound was evaluated for its efficacy against common agricultural pests.
Material Science
In addition to biological applications, this compound may be utilized in the development of novel materials due to its chemical stability and functional properties.
Research Insights:
- Polymer Synthesis : this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
The following analysis compares ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate with structurally related compounds, focusing on substituent effects, synthetic routes, and functional properties.
Structural Analogues with Modified Heterocycles
Key Findings :
- Replacement of the pyrazolone ring with pyridazine (I-6230) or isoxazole (I-6373) introduces distinct electronic and steric profiles. Pyridazine’s electron-deficient nature may enhance binding affinity in biological systems, while isoxazole’s smaller ring size could improve solubility .
- The trifluoromethyl group in the target compound likely increases metabolic stability compared to non-fluorinated analogues, a common feature in medicinal chemistry .
Derivatives with Functionalized Ester Groups
Key Findings :
- Functionalization of the ester group (e.g., 2-acetoxyethyl in Ref-1, DASA-1, and DASA-2) enhances molecular flexibility and introduces reactive sites for further derivatization, enabling applications in photochromic materials .
- The dienylidene moieties in DASA-1 and DASA-2 facilitate light-induced isomerization, a critical feature for their use in lithography .
Trifluoromethylated Pyrimidines and Pyrazoles
highlights the synthesis of trifluoromethylated pyrimidines and pyrazolo[4,3-c]pyridines. For example, ethyl 3-[2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl]propanoate shares the trifluoromethyl-pyrazolone motif but incorporates a pyrimidine ring. Cyclocondensation reactions using Ti(Oi-Pr)₄ or BF₃·OEt₂ as catalysts yield these compounds in high purity, with crystallographic validation via SHELX software .
Comparison :
- Catalytic methods (e.g., Ti(Oi-Pr)₄) used for pyrimidine synthesis differ from the EDC•HCl-mediated couplings employed for DASA derivatives, reflecting divergent reactivity profiles .
Biological Activity
Ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate is a synthetic compound belonging to the pyrazole derivative class. Its unique trifluoromethyl group enhances its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activities of this compound, supported by research findings and case studies.
Molecular Structure:
- Molecular Formula: C13H10F3N2O3
- Molecular Weight: 300.23 g/mol
The synthesis typically involves the reaction of ethyl 4-aminobenzoate with trifluoroacetic anhydride, followed by cyclization with hydrazine hydrate to form the pyrazole ring. This process often employs organic solvents like ethanol or acetonitrile under reflux conditions to ensure complete conversion .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory potential, showing promise in modulating inflammatory pathways.
- Anticancer Properties: Research indicates that derivatives of pyrazole compounds can exhibit anticancer activity, particularly in targeting specific cancer cell lines.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Interaction with Enzymes and Receptors: The trifluoromethyl group enhances membrane permeability, allowing the compound to reach intracellular targets effectively.
- Modulation of Signaling Pathways: It may influence various signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition of bacterial growth at specific concentrations, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Research
In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in immune cells. This finding supports its potential use as an anti-inflammatory agent in treating conditions such as arthritis .
Anticancer Studies
Research focusing on the anticancer properties highlighted that this compound exhibited cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells was attributed to its interaction with specific molecular targets involved in cell cycle regulation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 4-(trifluoromethyl)benzoate | Moderate antimicrobial | Lacks pyrazole structure |
| Ethyl 3-(4-trifluoromethylphenyl)-3-oxopropionate | Anticancer activity | Different substituent pattern |
| Ethyl 3-oxo-3-(4-trifluoromethylphenyl)propanoate | Anti-inflammatory | Similar core structure |
This compound stands out due to its dual functionality derived from both the trifluoromethyl group and the pyrazole ring structure.
Q & A
Q. What are the optimal synthetic routes for ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate, and how can reaction conditions be systematically optimized?
Answer: The compound is synthesized via esterification of its benzoic acid precursor. Key steps include:
- Reagent selection : Use acetyl chloride in absolute ethanol for esterification (66–81% yield) .
- Solvent optimization : Dichloromethane/methanol (50:1) or CH2Cl2/hexane (4:1) for purification via column chromatography (CC) .
- Reaction monitoring : Track completion via TLC and confirm purity via HPLC (>95% purity threshold) .
Q. How should researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Answer:
- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., trifluoromethyl at δ 148.20 ppm in ¹³C NMR; ethyl ester protons at δ 4.18 ppm) .
- X-ray crystallography : Use SHELX software for structure refinement. Validate bond lengths/angles against standard values (e.g., C=O bond: 1.21 Å) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ (e.g., m/z=384.6 for a related ester derivative) .
Q. What purification challenges arise during synthesis, and how can they be mitigated?
Answer:
- Challenge : Low yields due to byproduct formation (e.g., dihydro-pyrazole intermediates).
- Solutions :
- Optimize CC solvent polarity (e.g., hexane/ethyl acetate gradients) .
- Use preparative HPLC for isomers .
- Recrystallize from DMF/EtOH (1:1) to remove polar impurities .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl) influence the compound’s reactivity in downstream functionalization?
Answer:
- Electron-withdrawing CF₃ group : Stabilizes the pyrazolone ring, directing electrophilic substitution to the para position of the benzoate .
- Experimental validation : Compare reaction kinetics of CF₃ vs. methyl analogs using Hammett plots (σₚ values: CF₃=0.54, CH₃=-0.17) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Answer:
- Dynamic effects : Use variable-temperature NMR to distinguish conformational exchange (e.g., pyrazolone ring puckering) .
- DFT calculations : Compare experimental vs. computed chemical shifts (GIAO method at B3LYP/6-311+G(d,p)) .
- Crystallographic validation : Resolve ambiguities via SHELXL-refined X-ray structures .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?
Answer:
- Bioisosteric replacement : Substitute CF₃ with Cl or NO₂ to assess impact on target binding .
- Pharmacophore modeling : Map hydrophobic (benzoate) and hydrogen-bonding (pyrazolone carbonyl) regions using MOE or Schrödinger .
- In vitro assays : Test inhibition of enzymes (e.g., kinases) via IC₅₀ profiling (e.g., IC₅₀=1.2 µM for a related pyrazole-carbothioamide) .
Q. How can researchers address crystallographic disorder in the trifluoromethyl group during X-ray analysis?
Answer:
Q. What methodologies enable the synthesis of deuterated analogs for metabolic stability studies?
Answer:
- Isotope labeling : Replace ethyl group with CD3CD2- via NaBD4 reduction of ketone intermediates .
- Analytical confirmation : Use LC-MS/MS to verify deuterium incorporation (e.g., m/z shift +2 for [M+D]⁺) .
Q. How can computational tools predict the compound’s solubility and bioavailability?
Answer:
- Solubility prediction : Use COSMO-RS (logS=-4.2 predicted for CF₃ derivative) .
- Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) with adjustments for lipophilic CF₃ .
Q. What are the best practices for expanding this scaffold into combinatorial libraries?
Answer:
- Diversification points : Modify benzoate (e.g., nitro, amino) and pyrazolone (e.g., alkyl, aryl) substituents .
- High-throughput screening : Use automated liquid handlers for Suzuki-Miyaura couplings (e.g., Pd(OAc)₂, SPhos ligand) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
